N-(2-oxo-2-(((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)ethyl)benzamide
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Description
N-(2-oxo-2-(((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)ethyl)benzamide is a useful research compound. Its molecular formula is C19H16N6O2S and its molecular weight is 392.44. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. The compound contains a [1,2,4]triazolo[4,3-b]pyridazine core, which is found in various bioactive molecules . .
Mode of Action
Compounds with similar structures have been shown to interact with their targets through various mechanisms . For instance, some [1,2,4]triazolo[4,3-b]pyridazine derivatives have been reported to exhibit cytotoxic activities
Biochemical Pathways
Without specific studies on this compound, it’s difficult to summarize the affected biochemical pathways and their downstream effects. Compounds with similar structures have been shown to affect various biochemical pathways . For instance, some [1,2,4]triazolo[4,3-b]pyridazine derivatives have been reported to exhibit antiviral, anti-inflammatory, and anticancer activities .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Compounds with similar structures have been shown to exhibit various biological activities . For instance, some [1,2,4]triazolo[4,3-b]pyridazine derivatives have been reported to exhibit cytotoxic activities .
Properties
IUPAC Name |
N-[2-oxo-2-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methylamino]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O2S/c26-18(11-21-19(27)13-4-2-1-3-5-13)20-10-17-23-22-16-7-6-15(24-25(16)17)14-8-9-28-12-14/h1-9,12H,10-11H2,(H,20,26)(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDGGYQSENZVIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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